Cas no 1351587-24-0 (2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)

2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride
- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)benzimidazole:dihydrochloride
- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride
- F2158-0862
- 1351587-24-0
- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride
- 2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
- AKOS026681363
-
- インチ: 1S/C20H23N3O.2ClH/c1-2-6-17(7-3-1)24-15-20-22-18-8-4-5-9-19(18)23(20)14-16-10-12-21-13-11-16;;/h1-9,16,21H,10-15H2;2*1H
- InChIKey: MDPLQGZVWCVACB-UHFFFAOYSA-N
- SMILES: C1(COC2=CC=CC=C2)N(CC2CCNCC2)C2=CC=CC=C2N=1.[H]Cl.[H]Cl
計算された属性
- 精确分子量: 393.1374678g/mol
- 同位素质量: 393.1374678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 379
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.1Ų
2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-0862-15mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-5μmol |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-1mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-2mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-3mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-4mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-10mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-10μmol |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-5mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2158-0862-2μmol |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochlorideに関する追加情報
Introduction to 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride (CAS No. 1351587-24-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride, identified by its CAS number 1351587-24-0, is a compound of significant interest in the fields of chemical biology and medicinal chemistry. This heterocyclic derivative combines a benzodiazole core with a piperidine moiety, linked through a phenoxymethyl group, forming a structurally unique entity with potential therapeutic applications. The benzodiazole scaffold is well-known for its anxiolytic, sedative, and muscle relaxant properties, while the piperidine ring enhances metabolic stability and bioavailability. The dihydrochloride salt form improves solubility and pharmacokinetic profiles, making this compound an attractive candidate for further investigation.
The structural features of 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride position it as a versatile tool for drug discovery. The benzodiazole ring system interacts with GABA receptors, which are central to the modulation of neuronal excitability. This interaction has been extensively studied in the context of anxiety disorders and seizure control. The introduction of the piperidine group at the 1-position not only modifies the pharmacological profile but also provides a handle for further chemical modifications, enabling the development of novel analogs with improved selectivity and reduced side effects.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing benzodiazole derivatives. Studies have demonstrated that modifications at the 1-position of the benzodiazole ring can significantly alter receptor binding affinity and duration of action. The 2-(phenoxymethyl) substituent further contributes to lipophilicity and blood-brain barrier penetration, making this compound a promising candidate for central nervous system (CNS) applications. Computational modeling and molecular dynamics simulations have been employed to elucidate the binding interactions between this compound and its target proteins, providing insights into its mechanism of action.
In addition to its potential as an anxiolytic agent, 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride has shown promise in preclinical studies as a neuroprotective agent. Emerging research suggests that benzodiazole derivatives can modulate neuroinflammatory pathways and protect against oxidative stress-induced neuronal damage. The piperidine moiety may enhance these effects by improving cell membrane permeability and facilitating intracellular signaling. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation and oxidative stress play critical roles in pathogenesis.
The synthesis of 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride involves multi-step organic transformations, including condensation reactions, cyclization processes, and salt formation. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. The use of chiral auxiliaries or asymmetric catalysis ensures enantiopurity, which is crucial for pharmacological activity. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for analytical characterization to confirm structural integrity.
The pharmacokinetic properties of 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride have been evaluated in animal models to assess its bioavailability, metabolic stability, and excretion pathways. Results indicate that the compound exhibits moderate oral bioavailability with a favorable half-life, suggesting potential for once-daily dosing in clinical settings. Metabolic studies reveal that the primary pathways involve cytochrome P450-mediated oxidation, similar to other benzodiazole derivatives. Understanding these metabolic profiles is essential for predicting drug-drug interactions and optimizing dosing regimens.
Recent clinical trials have explored the therapeutic potential of novel benzodiazole derivatives in treating chronic insomnia and anxiety disorders. While these trials have not yet included 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride, preliminary data from related compounds suggest that it may offer advantages over conventional benzodiazolones due to reduced sedation and dependence liability. Long-term studies are needed to fully assess its safety profile and efficacy across diverse patient populations.
The role of computational chemistry in drug discovery has been instrumental in guiding the design of 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride analogs. Machine learning algorithms predict binding affinities and optimize molecular properties based on large datasets of known compounds. This approach accelerates the identification of lead candidates while minimizing experimental costs. Virtual screening techniques have also been used to identify novel binding sites on target proteins, expanding the therapeutic scope of this class of compounds.
The future direction of research on 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride includes exploring its potential in combination therapies with other neuromodulators. Preclinical evidence suggests that synergistic effects may enhance therapeutic outcomes while reducing individual drug dosages. Additionally, investigating its role in peripheral nervous system disorders is an emerging area that warrants further exploration.
1351587-24-0 (2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride) Related Products
- 1896912-85-8(2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid)
- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)
- 727663-87-8(3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one)
- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)
- 1805114-77-5(6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)
- 1806759-83-0(2-Amino-6-(difluoromethyl)pyridine-4-methanol)
- 1261234-91-6(tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate)
- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)
- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)
- 1806354-59-5(Methyl 3-cyano-5-mercapto-4-(trifluoromethyl)benzoate)




